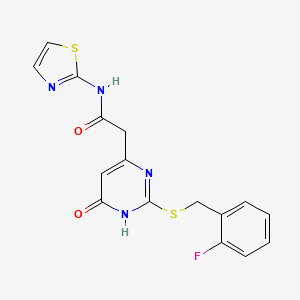

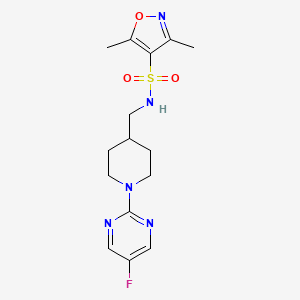

![molecular formula C15H13ClN2 B2742776 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine CAS No. 305864-87-3](/img/structure/B2742776.png)

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine is a chemical compound with the linear formula C15H14BrClN2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Synthesis Analysis

Imidazopyridine, an important fused bicyclic 5–6 heterocycle, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . Different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions are employed for the synthesis .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C15H14BrClN2 . The molecular weight of the compound is 337.649 .Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines are diverse. For instance, a gold-catalyzed formal 1,3-dipolar annulation between readily accessible N-pyridinylsulfilimines and ynamides provides a diverse set of imidazole derivatives .科学的研究の応用

Corrosion Inhibition

6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine derivatives have been investigated for their corrosion inhibition properties. Specifically, studies have shown that certain imidazo[1,2-a]pyridine derivatives exhibit high inhibition performance against mild steel corrosion in acidic environments. The effectiveness of these compounds as corrosion inhibitors is attributed to their ability to form a protective layer on the metal surface, significantly reducing the rate of corrosion. These findings suggest potential applications in industries where metal preservation is crucial, such as in the manufacturing and maintenance of pipelines, marine structures, and automotive components (Saady et al., 2021).

Antimicrobial and Antioxidant Activities

The antimicrobial and antioxidant properties of this compound derivatives have also been explored. These compounds have been synthesized and evaluated for their biological activities against various bacterial and fungal strains. Some derivatives have shown moderate activity, suggesting their potential as leads for the development of new antimicrobial agents. Additionally, their antioxidant activity could be leveraged in pharmaceutical formulations to enhance the stability and efficacy of drugs (Bhuva et al., 2015).

Therapeutic Potential

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, has been identified as a "drug prejudice" scaffold due to its broad range of applications in medicinal chemistry. This heterocyclic ring system has been associated with various pharmacological activities, including anticancer, antimycobacterial, antileishmanial, anticonvulsant, antimicrobial, antiviral, and antidiabetic activities. Its presence in several marketed drugs highlights its significance in drug discovery and development. Consequently, derivatives of this scaffold, including this compound, may hold promise for the synthesis of new therapeutic agents (Deep et al., 2016).

Molecular Docking and Screening

Derivatives of this compound have been subjected to in silico molecular docking screenings to assess their binding affinities to various target proteins. This approach facilitates the identification of potential drug candidates by predicting their interaction with biological targets. The results from these studies provide insights into the therapeutic potential of these compounds and guide further chemical modifications to enhance their biological activities (Flefel et al., 2018).

作用機序

Target of Action

Imidazo[1,2-a]pyridine analogues have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied for their anti-tuberculosis properties . The interaction with their targets leads to significant activity against MDR-TB and XDR-TB .

Biochemical Pathways

Imidazo[1,2-a]pyridine analogues have been associated with anti-tuberculosis activity , suggesting they may affect pathways related to this disease.

Result of Action

Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb , indicating potential therapeutic effects.

Safety and Hazards

将来の方向性

The future directions for research on 6-Chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine and similar compounds could involve further exploration of their potential applications in medicinal chemistry, particularly in the treatment of diseases like tuberculosis . Additionally, the development of new synthesis strategies could also be a focus of future research .

特性

IUPAC Name |

6-chloro-2-(2,4-dimethylphenyl)imidazo[1,2-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2/c1-10-3-5-13(11(2)7-10)14-9-18-8-12(16)4-6-15(18)17-14/h3-9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITWZDILIGSMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

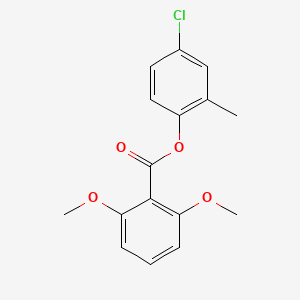

![2-{[2,6-Bis(propan-2-yl)phenyl]amino}ethan-1-ol](/img/structure/B2742694.png)

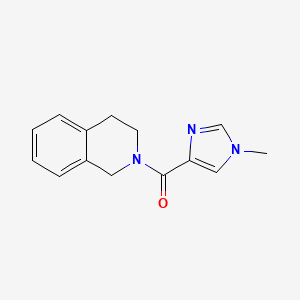

![8-(2-(dimethylamino)ethyl)-3-(2,5-dimethylbenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742698.png)

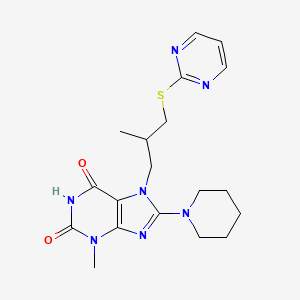

![8-(2-(azepan-1-yl)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2742704.png)

![1-(4-ethoxyphenyl)-N-phenyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2742709.png)

![4-tert-butyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2742710.png)

![N-{[3-(2-chlorophenyl)-5-isoxazolyl]methyl}-2-methylpropanamide](/img/structure/B2742713.png)

![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2742714.png)

![1-Acetyl-5-bromo-6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}indoline](/img/structure/B2742716.png)